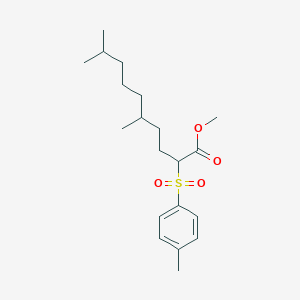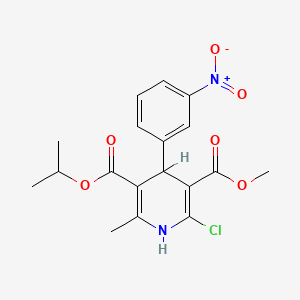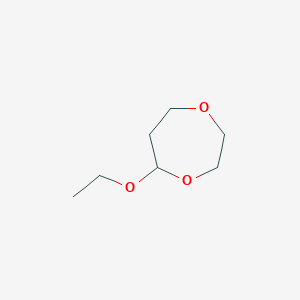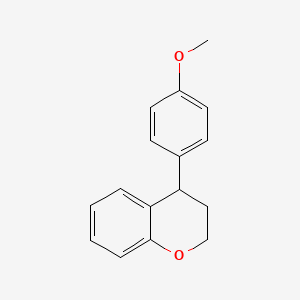
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine is a chemical compound known for its unique structure and properties. It consists of a boron atom bonded to three 2,4,6-trimethylphenyl groups and one amine group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1-Tris(2,4,6-trimethylphenyl)boranamine typically involves the reaction of boron trichloride with 2,4,6-trimethylphenyl lithium, followed by the addition of ammonia or an amine source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and borohydrides, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is being conducted on its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4,6-trimethylphenyl)borane: Similar in structure but lacks the amine group.
Trimesitylborane: Another boron-containing compound with similar applications in organic synthesis.
Uniqueness
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine is unique due to the presence of the amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile reagent in both research and industrial applications.
Eigenschaften
| 109151-64-6 | |
Molekularformel |
C27H34BN |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-bis(2,4,6-trimethylphenyl)boranyl-2,4,6-trimethylaniline |
InChI |
InChI=1S/C27H34BN/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)29-27-23(8)14-18(3)15-24(27)9/h10-15,29H,1-9H3 |
InChI-Schlüssel |
KWOISTDIZJFNIT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)NC3=C(C=C(C=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)



![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)

![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
